2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a furan ring, an oxadiazole ring, an indole ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. It would be characterized by the presence of multiple ring structures (furan, oxadiazole, and indole) and an acetamide group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of its various functional groups. For instance, the furan ring is aromatic and relatively stable, but can undergo reactions at the 2-position . The oxadiazole ring is also stable and can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the presence of the polar acetamide group and the aromatic rings .Scientific Research Applications
Antibacterial Activity
Furan derivatives have garnered significant attention in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial potential of this compound against both gram-positive and gram-negative bacteria . Further studies are needed to elucidate its specific mechanisms of action and potential clinical applications.
Cytotoxic Effects
Studies have evaluated its cytotoxic effects against lung carcinoma cells . Investigating its impact on various cancer cell lines can provide insights into its potential as an anti-cancer agent. Researchers may explore dose-dependent effects and underlying molecular mechanisms.
Biomass Conversion
The compound’s synthesis involves converting biomass-derived hydroxymethylfurfural (HMF) into a valuable chemical precursor . This process demonstrates the feasibility of utilizing renewable resources for chemical synthesis, contributing to sustainable practices.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to furan derivatives . Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Mode of Action
Based on its structural similarity to other furan derivatives, it may interact with its targets through hydrogen bonding . The furan ring in the compound could potentially form high-density hydrogen bonding with its targets, leading to changes in their function .
Biochemical Pathways
For instance, they have been used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound could potentially affect pathways involving carbon–carbon bond formation.
Result of Action
Furan derivatives have been known to exhibit a wide range of biological activities, including antibacterial activity . Therefore, it is possible that this compound could have similar effects.
properties
IUPAC Name |
2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3/c27-20(23-15-7-2-1-3-8-15)14-26-13-17(16-9-4-5-10-18(16)26)21-24-25-22(29-21)19-11-6-12-28-19/h1-13H,14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIFNRWJYMIXNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide |
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